molecular formula C12H18BrNO B13290278 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol

2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol

Cat. No.: B13290278
M. Wt: 272.18 g/mol
InChI Key: QLSDPWWUTVDFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H18BrNO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 2-position and a 2-methylbutan-2-ylamino group at the 6-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the 2-methylbutan-2-ylamino group. One common method is as follows:

    Bromination: The phenol precursor is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to introduce the bromine atom at the 2-position.

    Aminomethylation: The brominated phenol is then reacted with 2-methylbutan-2-ylamine in the presence of a base, such as sodium hydroxide or potassium carbonate, to introduce the 2-methylbutan-2-ylamino group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or primary amines in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted phenols or amines.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.

Scientific Research Applications

2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromine atom and the phenol group can participate in hydrogen bonding, halogen bonding, and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol
  • 2-Bromo-6-methoxyphenol
  • 2-Bromo-4-methyl-6-nitrophenol

Uniqueness

2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol is unique due to the specific positioning of the bromine atom and the 2-methylbutan-2-ylamino group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-bromo-6-[(2-methylbutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H18BrNO/c1-4-12(2,3)14-8-9-6-5-7-10(13)11(9)15/h5-7,14-15H,4,8H2,1-3H3

InChI Key

QLSDPWWUTVDFFO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.